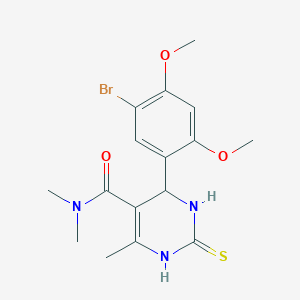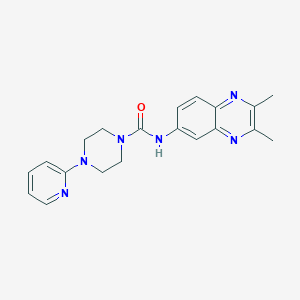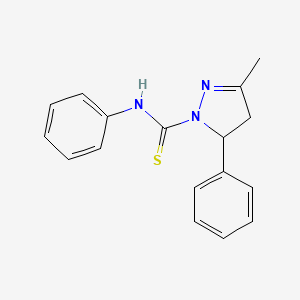![molecular formula C20H22BrNO2 B4007740 4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007740.png)
4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and is confirmed by spectroscopic techniques such as NMR, FT-IR, mass spectrometry, and UV–visible analysis. For example, the synthesis of chalcones from substituted aldehydes and fluorinated acetophenone through base-catalyzed condensation reactions shows the complexity of synthesizing brominated phenolic compounds (Rasool et al., 2021).
Molecular Structure Analysis
DFT and TD-DFT calculations are commonly used to analyze the molecular structure and electronic properties of such compounds. For example, a study on 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP) utilized these methods to analyze its optical, electronic properties, and vibrational frequencies, showing the detailed molecular structure analysis possible for brominated phenolic compounds (Soltani et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of brominated phenolic compounds can be complex, involving interactions with DNA, urease inhibition, and antioxidant potential, as demonstrated in the synthesis and analysis of related compounds. Molecular docking and DFT studies further support these findings, illustrating the compounds' potential for drug discovery endeavors (Rasool et al., 2021).
Physical Properties Analysis
The physical properties, such as crystal structure, can be determined through X-ray diffraction, comparing experimental data with DFT calculations. This process is crucial for understanding the compound's stability and reactivity (Soltani et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, interaction with biological molecules, and inhibition activities, are explored through experimental and computational methods. Studies often include ADME properties, FMOs, NPA, NBOs, and NLO analysis to understand the compound's behavior in biological systems and its potential therapeutic effects (Rasool et al., 2021).
Applications De Recherche Scientifique
Synthesis and Copolymerization
A notable application of bromophenol derivatives involves their use in the synthesis and copolymerization processes. Specifically, halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates were synthesized via piperidine catalyzed Knoevenagel condensation. This method facilitated the production of novel copolymers with styrene, showcasing the versatility of bromophenol derivatives in creating materials with high glass transition temperatures, which indicates a substantial decrease in chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit (Kim et al., 1998).
Anticancer Activities
Bromophenol derivatives exhibit significant biological activities, including potential anticancer properties. A study on a novel bromophenol derivative, BOS-102, demonstrated its efficacy against human lung cancer cells by inducing G0/G1 cell cycle arrest and apoptosis. This was achieved through the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP), enhancing reactive oxygen species (ROS) generation, and deactivating the PI3K/Akt pathway (Guo et al., 2018).
Environmental Applications
In environmental science, bromophenol derivatives have been studied for their oxidation kinetics and potential for forming less toxic byproducts. One study demonstrated the oxidation of bromophenols by peroxydisulfate activated by carbon nanotube (CNT), suggesting a nonradical oxidation technology as an alternative for water treatment to selectively eliminate bromophenols while alleviating toxic byproducts (Guan et al., 2017).
Bioactivities and Enzyme Inhibition
The synthesis of phenolic bis Mannich bases revealed their cytotoxic and carbonic anhydrase enzyme inhibitory effects. These compounds, exhibiting varied inhibition potencies toward human carbonic anhydrase isoforms, suggest potential for development into anticancer drug candidates or enzyme inhibitors, underlining the diverse bioactivities of bromophenol derivatives (Yamali et al., 2016).
Propriétés
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c21-16-9-10-19(23)18(13-16)17(15-7-3-1-4-8-15)14-20(24)22-11-5-2-6-12-22/h1,3-4,7-10,13,17,23H,2,5-6,11-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDZACYACAMOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(3-methyl-1H-indol-2-yl)methyl]ethanamine](/img/structure/B4007660.png)
![N-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4007674.png)
![3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4007681.png)

![3-{[4,4-bis(ethoxycarbonyl)octanoyl]amino}benzoic acid](/img/structure/B4007697.png)
![1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007701.png)

![N-benzyl-5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4007719.png)
![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4007722.png)

![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4007732.png)
![4-({2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4007743.png)
![ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4007751.png)
![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)